4-Amino-1-(2,5-dimethylphenyl)-1H-pyrazole-3-carboxamide
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Overview
Description
4-Amino-1-(2,5-dimethylphenyl)-1H-pyrazole-3-carboxamide is a chemical compound with a unique structure that includes an amino group, a dimethylphenyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(2,5-dimethylphenyl)-1H-pyrazole-3-carboxamide typically involves the reaction of 2,5-dimethylphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with an appropriate amine to introduce the amino group and form the final carboxamide structure. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-(2,5-dimethylphenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
4-Amino-1-(2,5-dimethylphenyl)-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-Amino-1-(2,5-dimethylphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signaling pathways and exerting biological effects.
Comparison with Similar Compounds
Similar Compounds
3-p-methylphenyl-4-amino-1,2,4-triazole-5-thione: Similar in structure but contains a triazole ring instead of a pyrazole ring.
4-Hydroxy-2-quinolones: Contains a quinolone ring and exhibits different biological activities.
Uniqueness
4-Amino-1-(2,5-dimethylphenyl)-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.
Properties
CAS No. |
1201436-75-0 |
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Molecular Formula |
C12H14N4O |
Molecular Weight |
230.27 g/mol |
IUPAC Name |
4-amino-1-(2,5-dimethylphenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C12H14N4O/c1-7-3-4-8(2)10(5-7)16-6-9(13)11(15-16)12(14)17/h3-6H,13H2,1-2H3,(H2,14,17) |
InChI Key |
UYFGYWTVWUSXSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C=C(C(=N2)C(=O)N)N |
Origin of Product |
United States |
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